Benzo[k]fluoranthene-d12
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBIWFMXWRORI-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Definitive Chemical Identity of Benzo K Fluoranthene D12
Systematic Naming Conventions for Dodecadeuterated Benzo[k]fluoranthene (B33198)
The systematic name for Benzo[k]fluoranthene-d12, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene. nih.govcrmlabstandard.com This name explicitly indicates that all twelve hydrogen atoms on the parent Benzo[k]fluoranthene molecule have been replaced by deuterium (B1214612) atoms. The "-d12" suffix is a common and convenient shorthand used in scientific literature and by chemical suppliers to denote this complete deuteration. nih.govchemspider.com Other synonyms include Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 and simply Benzo(k)fluoranthene D12. nih.govchemspider.com
Chemical Formula (C20D12) and Isotopic Composition for Precise Characterization
The chemical formula for this compound is C20D12, where 'C' represents carbon and 'D' represents deuterium. isotope.com This formula distinguishes it from its unlabeled counterpart, C20H12. isotope.com The presence of twelve deuterium atoms significantly increases the compound's molecular weight.
The molecular weight of the unlabeled Benzo[k]fluoranthene is approximately 252.31 g/mol . chemicalbook.com For this compound, the molecular weight is approximately 264.38 g/mol . lgcstandards.comlgcstandards.commedchemexpress.com This mass difference is critical for its use in mass spectrometry-based analytical methods, where the labeled standard can be easily distinguished from the native analyte. The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of its constituent elements, is 264.169221 Da for this compound. nih.gov
The isotopic enrichment and purity of this compound are crucial for its function as a reliable standard. Commercial suppliers typically offer purities greater than 95% to ensure accurate quantification in analytical applications. lgcstandards.com
CAS Registry Number (93952-01-3) and Unlabeled Counterpart Identifier (207-08-9) for Research Traceability
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemical substance, providing an unambiguous way to identify a compound. cas.orgitwprobrands.com This system is vital for eliminating confusion that can arise from different naming conventions or synonyms. itwprobrands.com
For this compound, the designated CAS Registry Number is 93952-01-3. isotope.comlgcstandards.comlgcstandards.com This number is specific to the dodecadeuterated isotopologue. In contrast, its unlabeled (or native) counterpart, Benzo[k]fluoranthene, is identified by the CAS Registry Number 207-08-9. isotope.comisotope.comlgcstandards.com The use of distinct CAS numbers for labeled and unlabeled compounds is essential for accurate database searching, regulatory compliance, and procurement, ensuring researchers can trace and acquire the specific compound required for their studies. cas.org
Table 1: Chemical Identity and Properties
| Identifier | This compound | Benzo[k]fluoranthene (Unlabeled) |
|---|---|---|
| IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene nih.gov | benzo[k]fluoranthene nih.gov |
| Chemical Formula | C20D12 isotope.com | C20H12 isotope.com |
| CAS Registry No. | 93952-01-3 isotope.comlgcstandards.com | 207-08-9 isotope.comisotope.com |
| Molecular Weight | ~264.4 g/mol nih.govisotope.com | ~252.32 g/mol isotope.com |
| Monoisotopic Mass | 264.169221 Da nih.gov | 252.0939 Da lgcstandards.com |
Analytical Utility and Applications of Benzo K Fluoranthene D12 As a Reference Material
Function as an Internal Standard in Quantitative Polycyclic Aromatic Hydrocarbon Analysis
Benzo[k]fluoranthene-d12 is frequently utilized as an internal standard in the quantitative analysis of PAHs, particularly in methods employing gas chromatography-mass spectrometry (GC-MS). wikipedia.orgscioninstruments.com An internal standard is a compound of known concentration added to samples, calibration standards, and blanks to improve the accuracy and precision of the analysis. jove.com
The core principle of internal standardization is to add a constant, known amount of a reference compound—the internal standard—to every sample, calibrator, and blank. wikipedia.orgscioninstruments.com This standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. jove.com In the case of this compound, its chemical behavior is nearly identical to its non-deuterated counterpart, Benzo[k]fluoranthene (B33198), but it has a different mass-to-charge ratio due to the presence of twelve deuterium (B1214612) atoms instead of hydrogen atoms. lgcstandards.comwikipedia.org This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously.
During analysis, any variations that occur, such as inconsistencies in sample injection volume or fluctuations in the instrument's detector response, will affect both the analyte and the internal standard proportionally. scioninstruments.comjove.com Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal. jove.com This ratio, known as the response factor, is then used to calculate the concentration of the analyte, effectively normalizing the data and correcting for variations. jove.com
Complex samples, such as soil, sediment, and food extracts, contain a multitude of other compounds that can interfere with the analysis of the target analyte. chromatographyonline.comnih.gov This interference, known as the "matrix effect," can either suppress or enhance the analyte's signal, leading to inaccurate quantification. chromatographyonline.comwuxiapptec.com Instrumental variability, such as detector drift over the course of an analytical run, can also introduce errors. numberanalytics.com
The use of an isotopically labeled internal standard like this compound is a powerful strategy to mitigate these issues. chromatographyonline.comlgcstandards.com Because this compound has nearly identical physicochemical properties to the native Benzo[k]fluoranthene, it experiences the same matrix effects and is affected similarly by instrumental drift. lgcstandards.comwuxiapptec.com By using the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to more accurate and robust results, even in challenging matrices. chromatographyonline.com
In quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. nih.gov When using an internal standard, a constant amount of this compound is added to each calibration standard. thermofisher.com The calibration curve is then created by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. wikipedia.orgnih.gov
This process establishes the relative response factor (RRF), which is the ratio of the response of the analyte to the response of the internal standard for a given concentration. This RRF is then used to calculate the concentration of the analyte in unknown samples based on their measured response ratios. restek.com This approach ensures that the quantification is corrected for any variations that might occur during the analysis. thermofisher.com
| Parameter | Description | Benefit in PAH Analysis |
| Internal Standard | A compound of known concentration added to all samples and standards. scioninstruments.com | Corrects for variations in sample preparation and instrument response. numberanalytics.com |
| Signal Normalization | Quantification based on the ratio of analyte signal to internal standard signal. jove.com | Minimizes errors from injection volume and detector drift. scioninstruments.com |
| Matrix Effect | Interference from other components in the sample matrix affecting analyte signal. wuxiapptec.com | Isotopic standards experience similar effects, allowing for correction. lgcstandards.com |
| Calibration Curve | A plot of response ratio versus analyte concentration. wikipedia.org | Enables accurate quantification of unknown samples. nih.gov |
| Response Factor | The ratio of the response of the analyte to the response of the internal standard. jove.com | Used to calculate analyte concentration from the measured response ratio. restek.com |
Mitigation of Matrix Effects and Instrumental Variability in Complex Samples
Employment as a Surrogate Standard for Method Performance Monitoring
In addition to its role as an internal standard, this compound can also be employed as a surrogate standard. A surrogate standard is a compound that is similar in chemical properties to the target analytes but is not expected to be found in the actual sample. biotage.com These standards are added to samples before the extraction and cleanup steps. biotage.comalsenvironmental.co.uk
The primary purpose of a surrogate standard is to monitor the performance of the entire analytical method, including sample preparation steps. restek.combiotage.com By measuring the recovery of the surrogate standard (the percentage of the initial amount that is detected in the final analysis), analysts can assess the efficiency of the extraction and cleanup procedures for each individual sample. restek.comnih.gov This is crucial because significant losses of analytes can occur during these steps, leading to underestimation of their true concentrations.
For instance, in the analysis of PAHs in soil, a known amount of this compound would be added to the soil sample before extraction. alsenvironmental.co.uk The recovery of the this compound in the final extract provides a measure of how well the entire process worked for that specific sample, accounting for any matrix-specific effects that might have hindered extraction. restek.com This information is vital for quality control and for ensuring the reliability of the reported data. nih.gov
| Standard Type | When Added | Primary Function |
| Internal Standard | Post-extraction, before instrumental analysis. restek.com | Corrects for instrumental variability and matrix effects during analysis. chromatographyonline.comrestek.com |
| Surrogate Standard | Pre-extraction, to the initial sample. biotage.com | Monitors the efficiency of the entire analytical method, including sample preparation. restek.com |
Development and Certification of this compound as a Certified Reference Material
For this compound to be reliably used as an internal or surrogate standard, it must be available as a Certified Reference Material (CRM). A CRM is a substance for which one or more property values are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. nist.gov
The development and certification of a CRM like this compound is a rigorous process. It involves the synthesis of the high-purity deuterated compound, followed by extensive characterization and value assignment through interlaboratory comparison studies involving multiple independent and validated analytical methods. tandfonline.comykcs.ac.cn The certified value is accompanied by an uncertainty statement, providing a high level of confidence in its accuracy. slab.lk
The availability of this compound as a CRM is fundamental to achieving analytical quality assurance and interlaboratory harmonization in PAH analysis. aphl.org Quality assurance in a laboratory relies on the use of well-characterized standards to validate methods and ensure the accuracy of results. qa-group.comslab.lk By using a CRM, laboratories can demonstrate the traceability of their measurements to a common, high-order standard. nih.gov
Interlaboratory harmonization refers to the ability of different laboratories to produce comparable results when analyzing the same sample. aphl.orgnih.gov This is critical for regulatory monitoring, environmental assessment, and research studies that may involve data from multiple sources. When different laboratories use the same CRM, such as this compound, for internal standardization and calibration, it minimizes a significant source of variability, leading to more consistent and comparable data across laboratories. aphl.org This harmonization is essential for making sound environmental and health-related decisions based on analytical data. nih.gov The use of CRMs in proficiency testing schemes further allows laboratories to assess their performance against their peers. nist.gov
Integration into Standard Reference Material Programs for Environmental Contaminants
The reliability and comparability of data in environmental monitoring are fundamentally reliant on the use of certified reference materials (CRMs). This compound plays a critical role in this quality assurance framework, not as a certified component of the reference material itself, but as an essential internal standard for the accurate quantification of native Benzo[k]fluoranthene in those materials. Its integration into analytical protocols for CRMs ensures that laboratories can achieve high-quality, comparable data for this carcinogenic polycyclic aromatic hydrocarbon (PAH).
Prominent metrological institutions, such as the National Institute of Standards and Technology (NIST) in the United States, develop Standard Reference Materials (SRMs) for a variety of environmental matrices. These SRMs contain certified concentrations of numerous pollutants, including Benzo[k]fluoranthene. While the certified value on an SRM certificate pertains to the non-labeled compound, the analytical methods used to establish this value and for subsequent use by laboratories often depend on isotopically labeled standards like this compound for quantification.
For instance, SRMs for materials like urban dust, marine sediment, and coal tar are analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS), where a known amount of this compound is added to the sample extract. restek.comnist.gov Because this compound has nearly identical chemical and physical properties to the native analyte, it co-elutes and can be used to correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate measurements.
One significant application of this compound is in interlaboratory comparison and proficiency testing programs. Following events like the Deepwater Horizon oil spill, the National Oceanic and Atmospheric Administration (NOAA) requested that NIST coordinate interlaboratory studies to ensure the quality and comparability of data from numerous laboratories analyzing environmental samples. nist.gov In these exercises, laboratories analyzed materials like crude oil (e.g., SRM 1582) and were required to quantify selected PAHs. nist.gov The use of deuterated standards, including d12-Benzo(k)fluoranthene, was a key part of the analytical methodology for many participating laboratories to achieve the required accuracy. nist.gov
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) list Benzo[k]fluoranthene as a priority pollutant to be monitored in discharges under 40 CFR Part 136.1. epa.gov EPA Method 610, for example, requires a quality control (QC) check sample containing Benzo[k]fluoranthene at a specific concentration. epa.gov Laboratories performing these regulated analyses frequently employ isotope dilution methods using this compound to ensure compliance and data defensibility.
The development of CRMs for consumer products, such as rubber toys, also highlights the utility of this compound. The German Federal Institute for Materials Research and Testing (BAM) developed a CRM for PAHs in rubber in which Benzo[k]fluoranthene was a certified analyte. bam.de The certification process relied on stable isotopic dilution analysis, underscoring the importance of deuterated standards in ensuring product safety regulations are met. bam.de
Below are tables showing examples of SRMs that include certified values for Benzo[k]fluoranthene, for which this compound would be an appropriate internal standard for analysis.
Table 1: Concentration of Benzo[k]fluoranthene in NIST Standard Reference Material 1941 (Marine Sediment)
| Analytical Technique | Certified Concentration (ng/g dry weight) |
| GC-MS | 439 ± 19 |
| LC-FL (Direct) | 456 ± 6 |
| LC-FL (Fraction) | 443 ± 16 |
| Certified Value | 441 ± 8 |
Data sourced from the Certificate of Analysis for SRM 1941. nist.gov
Table 2: Analysis of Benzo[k]fluoranthene in NIST SRM 2781 (Sludge from Industrial Processes)
| Analytical Method | Measured Concentration (µg/kg) | Certified Value (µg/kg) |
| Isotope Dilution GC-MS | 1600 ± 110 | 1700 ± 200 |
This table presents an example of data from a study using an isotope dilution method, for which this compound is a suitable internal standard, to analyze an SRM.
Table 3: Certified Mass Fraction of Benzo[k]fluoranthene in BAM-B001 (Rubber Toy Material)
| Analyte | Certified Mass Fraction (mg/kg) | Uncertainty (mg/kg) |
| Benzo[k]fluoranthene | 0.213 | 0.022 |
Data sourced from the Certification Report for BAM-B001. bam.de The certification was based on isotope dilution analysis.
Research Applications of Benzo K Fluoranthene D12 in Environmental and Chemical Studies
Quantitative Monitoring of Polycyclic Aromatic Hydrocarbons Across Environmental Compartments
Benzo[k]fluoranthene-d12 is integral to methods for determining the concentration of PAHs, which are widespread environmental pollutants originating from the incomplete combustion of organic materials. labrulez.com
In air quality monitoring, this compound is used as a surrogate or internal standard to measure PAHs bound to particulate matter and those existing in the gaseous phase. labrulez.comcdc.gov Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), rely on these labeled compounds for the reliable sampling and analysis of PAHs in ambient air. epa.gov Its use is crucial for achieving the low detection limits required to assess human exposure and ensure data quality, with quantification possible at the picogram per cubic meter level. labrulez.com For instance, in studies analyzing indoor air quality, methods employing a suite of deuterated standards, including this compound, have been validated to measure concentrations well below the 1.0 ng/m³ target value for the carcinogen Benzo[a]pyrene. labrulez.com
Table 1: Representative Concentrations of PAHs in Indoor Air Samples using a Method with Deuterated Standards This table presents example data to illustrate the application and does not represent a specific single study.
| Compound | Concentration Range (pg/m³) |
|---|---|
| Phenanthrene | 200 - 1500 |
| Fluoranthene | 100 - 800 |
| Pyrene | 90 - 750 |
| Benzo[b]fluoranthene | 20 - 100 |
| Benzo[k]fluoranthene (B33198) | 15 - 60 |
| Benzo[a]pyrene | 16 - 57 |
The analysis of PAHs in soil, sediment, and water relies heavily on robust analytical methods to overcome matrix interference. gov.bc.ca this compound is part of the suite of deuterated standards used in the extraction and quantification of PAHs from these environmental compartments. cwejournal.orgsemanticscholar.orgthermofisher.com In a typical workflow, a soil or sediment sample is spiked with a solution containing this compound and other deuterated PAHs before extraction (e.g., Soxhlet or Accelerated Solvent Extraction). gov.bc.cathermofisher.com This allows for the correction of analyte loss during the multi-step cleanup and concentration process, ensuring accurate results. gov.bc.ca Studies have successfully used this approach to quantify PAH contamination in diverse locations, from industrial harbors to remote river systems, with total PAH concentrations in sediments ranging from hundreds to tens of thousands of nanograms per gram. cwejournal.orgsemanticscholar.org
Table 2: Example Concentrations of PAHs in Contaminated Industrial Soil (ng/g dry weight) This table presents example data to illustrate the application and does not represent a specific single study.
| Compound | Concentration (ng/g) |
|---|---|
| Phenanthrene | 1250 |
| Fluoranthene | 2100 |
| Pyrene | 1850 |
| Benzo[a]anthracene | 950 |
| Chrysene | 980 |
| Benzo[b]fluoranthene | 1100 |
| Benzo[k]fluoranthene | 450 |
| Benzo[a]pyrene | 890 |
Ensuring the safety of food and consumer products requires the ability to detect and quantify trace levels of harmful contaminants like PAHs. This compound is employed as an internal standard in methods developed for complex matrices such as grilled meats, dairy products, herbal medicines, and cosmetics. mdpi.comvjol.info.vnmdpi.com For example, the European Union restricts several PAHs in the plastic and rubber components of consumer articles. mdpi.com Analytical methods for compliance testing use deuterated standards, including this compound, to accurately quantify these compounds and ensure they are below the regulatory limits. mdpi.com Similarly, in food analysis, its use allows for reliable quantification of PAHs formed during processing, such as roasting or grilling. vjol.info.vn
Assessment of PAH Contamination in Aquatic and Terrestrial Systems
Source Apportionment and Emission Characterization of Polycyclic Aromatic Hydrocarbons
Beyond simple quantification, the data generated using this compound as a standard is crucial for identifying the origins of PAH pollution.
PAHs in the environment typically originate from two main types of sources: pyrogenic (the incomplete combustion of organic matter, like in vehicle exhaust or wood burning) and petrogenic (unburned petroleum products, like crude oil spills). bioline.org.br These sources produce distinct relative abundances of different PAH compounds. By accurately quantifying a range of PAHs, researchers can calculate diagnostic ratios between specific isomer pairs. scielo.br
The detailed concentration profile of a wide range of PAHs in a sample is often referred to as a "PAH fingerprint." bioline.org.brresearchgate.net This fingerprint, which is accurately measured using methods employing internal standards like this compound, can be compared to the known PAH fingerprints of specific emission sources. researchgate.netmdpi.com For example, the PAH profile from diesel engine exhaust differs from that of gasoline engines, wood combustion, or coal burning. mdpi.comthermofisher.com By matching the environmental fingerprint to source profiles, scientists can trace pollution back to its origins, a critical step for developing effective environmental regulations and mitigation strategies. thermofisher.comcopernicus.org This technique has been applied to apportion sources of PAHs in urban air, sediments, and other environmental media. researchgate.net
Distinguishing Pyrogenic and Petrogenic Contributions to Environmental PAH Loads
Investigation of Environmental Transformation and Degradation Pathways of PAHs
The use of isotopically labeled compounds is a cornerstone of modern environmental chemistry for tracing the fate and transformation of pollutants. This compound, a deuterated form of the high-molecular-weight polycyclic aromatic hydrocarbon (PAH) Benzo[k]fluoranthene, serves as a critical tool in such research. cymitquimica.com Its deuterium-labeled structure allows scientists to distinguish it from native PAHs in complex environmental samples, enabling precise tracking of its degradation and reaction pathways without interference from background contamination. cymitquimica.commdpi.com This is particularly valuable for studying the atmospheric transformation of PAHs, which can be altered by various chemical and photochemical processes. d-nb.info
Heterogeneous Reactions of this compound with Atmospheric Oxidants (e.g., NO2, NO3/N2O5, OH radicals)
Polycyclic aromatic hydrocarbons adsorbed on particulate matter undergo heterogeneous reactions in the atmosphere with various oxidants, which is a significant transformation pathway. d-nb.infosemanticscholar.org Laboratory studies utilizing this compound (BkF-d12) have been instrumental in elucidating these mechanisms. In one key study, the heterogeneous reactions of BkF-d12 sorbed on quartz fiber filters were investigated in a Teflon chamber at room temperature and atmospheric pressure. nih.govescholarship.orgoregonstate.edu
The experiments exposed BkF-d12 to atmospherically relevant oxidants, including nitrogen dioxide (NO2), nitrate (B79036) radicals (NO3) in equilibrium with dinitrogen pentoxide (N2O5), and hydroxyl (OH) radicals. nih.govescholarship.org The results demonstrated that NO2 and NO3/N2O5 were particularly effective oxidizing agents in the transformation of particle-bound BkF-d12 into its nitrated derivatives. nih.govescholarship.org These reactions are crucial as they represent a major pathway for the formation of nitrated polycyclic aromatic hydrocarbons (NPAHs) in the environment, compounds which are often more toxic than their parent PAHs. nih.gove3s-conferences.org The use of BkF-d12 was essential for identifying the reaction products and distinguishing them from any pre-existing contaminants on the filters or in the chamber. escholarship.orgoregonstate.edu
Formation and Isomeric Identification of Nitrated Polycyclic Aromatic Hydrocarbon Products
The atmospheric reactions of Benzo[k]fluoranthene lead to the formation of various nitrated products. Studies using BkF-d12 have been pivotal in identifying these specific isomers. The reaction of BkF-d12 with both NO2 and NO3/N2O5 was found to yield more than one mononitro isomer product. nih.govescholarship.org
Exposure to NO3/N2O5, a potent nighttime atmospheric oxidant, was particularly significant. This reaction led to the formation of di-nitro-BkF-d10 isomers, indicating that multiple nitration events can occur on the molecule. nih.govescholarship.org Theoretical and experimental studies have helped identify the specific isomers formed. For instance, 7-Nitrobenzo[k]fluoranthene (7-NBKF) has been identified as a major mono-nitrated product. acs.org Further nitration can also occur, leading to the formation of compounds like 3,7-di-nitrobenzo[k]fluoranthene. acs.org The identification of these products is critical for understanding the environmental chemistry and potential toxicity of atmospherically aged PAHs.
| Reactant | Oxidant | Identified Products | Reference |
|---|---|---|---|
| This compound | NO₂ | Mono-nitro-BkF isomers | nih.gov, escholarship.org |
| This compound | NO₃/N₂O₅ | Mono-nitro-BkF isomers, Di-nitro-BkF-d10 isomers | nih.gov, escholarship.org |
| Benzo[k]fluoranthene | •OH and •NO₃ initiated reactions | 7-Nitrobenzo[k]fluoranthene (7-NBKF), 3,7-di-nitrobenzo[k]fluoranthene | acs.org |
Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanistic Studies of PAH Transformation
The use of deuterated compounds like this compound is a powerful technique for investigating reaction mechanisms through the study of kinetic isotope effects (KIE). wikipedia.org A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the case of BkF-d12, comparing its reaction rate or product distribution to that of its non-deuterated counterpart can reveal whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction.
Research on the heterogeneous reactions of BkF-d12 has suggested the presence of a deuterium isotope effect. nih.gov Specifically, it was noted that the substitution of deuterium for hydrogen appeared to lower the direct and indirect-acting mutagenicity of the resulting nitrated products. nih.govescholarship.org This finding implies that the C-H bond cleavage is involved in the reaction mechanism that leads to the formation of mutagenic products. Consequently, studies using deuterated PAHs might underestimate the mutagenicity of the novel NPAHs as they exist in the environment. nih.govescholarship.org This highlights the importance of considering isotope effects when extrapolating laboratory results from labeled compounds to the real-world behavior and impact of pollutants. While the specific KIE values were not quantified in these studies, the observed effect underscores the utility of BkF-d12 in probing the intricate details of PAH transformation mechanisms. nih.govwikipedia.org
Future Perspectives and Emerging Research Avenues for Benzo K Fluoranthene D12 Studies
Integration of Benzo[k]fluoranthene-d12 into Novel Analytical Platforms for Enhanced Sensitivity and Throughput
This compound is a crucial internal standard in the analysis of PAHs, a class of persistent and often carcinogenic environmental pollutants. researchgate.netrestek.com Its structural and chemical similarity to its non-deuterated counterpart, Benzo[k]fluoranthene (B33198), allows it to mimic the analyte's behavior during sample extraction, cleanup, and analysis, thereby correcting for variations and improving the accuracy and precision of quantification. chemrxiv.orgnih.gov The future in this domain lies in coupling its use with cutting-edge analytical technologies to push the boundaries of detection and sample processing speed.
Advanced mass spectrometry (MS) techniques are at the forefront of this evolution. The use of this compound is well-established in Gas Chromatography-Mass Spectrometry (GC-MS). epa.govnsf.gov However, emerging platforms like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) offer significant advantages. thermofisher.comnih.gov GC-MS/MS, for instance, enhances selectivity through techniques like Selected Reaction Monitoring (SRM), which minimizes matrix interference and allows for the accurate quantification of trace-level PAHs in complex samples such as cosmetics and environmental matrices. thermofisher.comnih.gov The development of modified ion sources in GC-MS/MS systems further improves robustness and sensitivity, enabling the quantitative analysis of an extensive range of PAHs, including challenging isomers like the benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene group. nih.govresearchgate.net
High-throughput analysis is another critical area of development. The demand for rapid screening of numerous samples in environmental monitoring and food safety necessitates faster analytical cycles. nih.gov Techniques such as automated Solid-Phase Microextraction (SPME) and the use of advanced GC columns are being developed to reduce analysis times significantly without compromising data quality. researchgate.netnih.gov The integration of this compound in these high-throughput methods remains essential for ensuring quantitative accuracy. nih.gov Furthermore, novel ionization methods like Atmospheric Pressure Laser Ionization (APLI) coupled with Trapped Ion Mobility Spectrometry (TIMS) and Time-of-Flight (TOF) mass spectrometry are emerging. nsf.gov These platforms provide an additional dimension of separation based on ion mobility, which is invaluable for resolving isomeric and isobaric PAHs that are difficult to separate by chromatography alone, with deuterated standards like this compound serving as crucial calibrants. nsf.gov
Interactive Data Table: Advanced Analytical Platforms Utilizing this compound
| Platform | Key Advancement | Benefit for this compound Studies |
|---|---|---|
| GC-MS/MS | Selected Reaction Monitoring (SRM), Modified Ion Sources | Enhanced selectivity, reduced matrix effects, improved sensitivity for trace analysis in complex matrices. nih.govthermofisher.comnih.gov |
| GC-HRMS | High-Resolution Mass Analyzers (e.g., Orbitrap, TOF) | Unambiguous formula determination, improved identification of unknown transformation products. chemrxiv.org |
| Automated SPME-GC-MS | Miniaturization and automation of sample preparation | Increased sample throughput, reduced solvent consumption, suitable for high-throughput screening. nih.gov |
| GC-APLI-TIMS-TOFMS | Multi-dimensional separation (GC, Ion Mobility, MS) | Superior resolution of isomeric PAHs, enhanced characterization of complex mixtures. nsf.gov |
Expansion of this compound's Role in Multi-Omics and Tracing Studies
The application of this compound is set to broaden beyond quantitative environmental analysis into the fields of multi-omics and metabolic tracing. Omics technologies, such as metabolomics and proteomics, offer a holistic view of the biological perturbations caused by environmental contaminants. chemrxiv.orgnih.gov Recent research has begun to unravel the toxicological mechanisms of the non-deuterated Benzo[k]fluoranthene using integrated proteomics and metabolomics, identifying pathways related to reproductive damage in animal models. sciopen.com
In this context, this compound can serve as an invaluable tool. As an internal standard in the LC-MS or GC-MS platforms that underpin metabolomics, it ensures the accurate quantification of metabolites, which is critical for identifying subtle changes in biological pathways. jfda-online.commdpi.com The future will likely see the development of targeted metabolomics panels for assessing PAH exposure, where this compound and other deuterated PAHs will be indispensable for achieving the necessary quantitative rigor. jfda-online.com
Moreover, the use of stable isotope-labeled compounds for tracing metabolic fates is a cornerstone of toxicology research. While not yet widely reported for this compound specifically, the principle is well-established. By exposing biological systems to the deuterated compound, researchers can trace its uptake, distribution, metabolic transformation, and excretion. This allows for the unambiguous identification of novel metabolites and provides a clearer picture of its toxicokinetic profile. medchemexpress.com Such studies are crucial for understanding the mechanisms of toxicity and for developing more accurate risk assessment models. The integration of data from these tracing studies with other omics data (e.g., transcriptomics, proteomics) will provide a powerful, systems-biology approach to understanding the health effects of PAHs. nih.gov
Interactive Data Table: Future Research Applications of this compound in Multi-Omics and Tracing
| Research Area | Application of this compound | Potential Outcome |
|---|---|---|
| Metabolomics | Internal standard for LC-MS/GC-MS analysis of biological samples (e.g., urine, tissue). jfda-online.commdpi.com | Accurate quantification of endogenous metabolite changes in response to PAH exposure, identification of biomarkers of effect. sciopen.com |
| Proteomics | Internal standard for quantifying protein expression changes (via analytical platforms). | Identification of protein pathways (e.g., stress response, DNA repair) specifically altered by Benzo[k]fluoranthene exposure. sciopen.com |
| Metabolic Tracing | Administered as a tracer to biological models (in vitro/in vivo). medchemexpress.com | Unambiguous identification of metabolic pathways and specific metabolites of Benzo[k]fluoranthene. |
| Integrated Multi-Omics | Used across platforms to link exposure with multi-level biological responses. | A comprehensive, systems-level understanding of Benzo[k]fluoranthene toxicity, from molecular interaction to whole-organism effects. nih.gov |
Advanced Computational and Theoretical Modeling of Isotope Effects in PAH Chemistry
The replacement of hydrogen with deuterium (B1214612) in this compound introduces a mass difference that leads to the kinetic isotope effect (KIE), a change in the rate of chemical reactions. wikipedia.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and generally slower to break. isotope.com This phenomenon, which is fundamental to its utility as a stable, non-reactive standard, is also a rich area for future theoretical investigation.
Advanced computational chemistry methods, such as Density Functional Theory (DFT) and quantum instanton theory, are increasingly used to model and predict KIEs for chemical reactions. ethz.chrutgers.edu These theoretical studies can provide profound insights into reaction mechanisms at the quantum-mechanical level. For PAHs, this includes modeling their formation, atmospheric degradation, and biological metabolism. mdpi.com For instance, theoretical models can predict the specific positions on the PAH ring that are most susceptible to enzymatic attack and how deuteration at those positions would alter the reaction rate. nih.gov
Future research will likely involve the application of these advanced computational models specifically to this compound. Such studies could:
Elucidate Reaction Mechanisms: Precisely model the transition states of its metabolic activation and predict the KIE for each step, helping to confirm or refine our understanding of how it is processed in biological systems.
Predict Transformation Products: Simulate its reactions with atmospheric oxidants (e.g., OH radicals) to predict the formation of novel nitro-PAH derivatives and the influence of deuteration on these pathways. nih.gov
Refine Spectroscopic Analysis: Computationally predict the vibrational spectra (e.g., infrared, Raman) of this compound and its potential metabolites. researchgate.net This can aid in their experimental identification and provide a deeper understanding of the impact of deuteration on molecular vibrations. researchgate.netaanda.org
These theoretical investigations, by providing a particle-level view of its chemical behavior, will complement experimental work and enhance the predictive power of toxicology and environmental fate models for PAHs. mdpi.comarxiv.org
Interactive Data Table: Computational Models for Studying Isotope Effects in PAH Chemistry
| Computational Model | Principle | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Approximates the electronic structure of molecules to calculate energies and properties. ethz.ch | Calculating bond dissociation energies, modeling reaction pathways, and predicting vibrational frequencies to estimate KIEs. nih.gov |
| Transition State Theory (TST) | Relates reaction rates to the properties of the transition state. mdpi.com | Calculating theoretical KIEs based on the vibrational frequencies of the reactant and the transition state. |
| Quantum Instanton Theory | A semiclassical method that includes quantum tunneling effects in reaction rate calculations. ethz.ch | Providing more accurate KIE predictions for reactions where hydrogen/deuterium tunneling is significant, especially at low temperatures. |
| Path Integral Molecular Dynamics (PIMD) | A simulation technique that explicitly includes nuclear quantum effects. rutgers.edu | Simulating the free energy of activation and computing KIEs in complex, condensed-phase environments like enzyme active sites. |
Q & A
Q. How is Benzo[k]fluoranthene-d12 utilized as an internal standard in polycyclic aromatic hydrocarbon (PAH) quantification?
this compound is a deuterated isotopologue used to correct matrix effects and instrument variability in gas chromatography-mass spectrometry (GC-MS). Its non-natural isotopic signature (12 deuterium atoms) allows baseline separation from native PAHs, ensuring accurate quantification in environmental samples like sediments or water . Methodologically, it is spiked into samples prior to extraction to track recovery rates, with typical concentrations of 200 µg/mL in isooctane or cyclohexane .
Q. What analytical methods validate the purity and stability of this compound standards?
Stability is ensured by storing solutions at 0–6°C in amber vials to prevent photodegradation . Purity validation involves gas chromatography with flame ionization detection (GC-FID) or high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium substitution) and absence of co-eluting impurities. Cross-referencing with NIST-reported IR spectra and mass fragmentation patterns (e.g., m/z 264 for the molecular ion) further ensures structural integrity .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Infrared (IR) spectroscopy identifies functional groups via C-H stretching (absent in deuterated C-D bonds) and aromatic ring vibrations. Electron ionization mass spectrometry (EI-MS) confirms the molecular ion at m/z 264 and characteristic fragment ions (e.g., m/z 132 for [C10D6]+). NIST-standardized spectra and Kovats retention indices on non-polar GC columns (e.g., DB-5) provide additional validation .
Advanced Research Questions
Q. How do co-eluting PAHs impact the quantification of this compound in complex matrices?
Co-elution with structurally similar PAHs (e.g., Benzo[b]fluoranthene) can distort quantification. Mitigation strategies include:
- Optimizing GC temperature programs (e.g., 50°C for 2 min, 20°C/min to 310°C) to enhance separation .
- Using tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to isolate target ions .
- Validating method specificity via spike-recovery tests in representative matrices (e.g., sediment or soil) .
Q. How can researchers resolve discrepancies in recovery rates during surrogate spiking with this compound?
Recovery rates (typically 30–150%) depend on extraction efficiency and matrix interference . Contradictions arise from incomplete solvent partitioning or adsorption onto particulate matter. Solutions include:
- Adjusting spiking volumes (e.g., 100 µL of 10 µg/mL solution) based on preliminary matrix testing .
- Using pressurized fluid extraction (PFE) or sonication to improve analyte release from hydrophobic matrices .
- Normalizing recovery data against co-spiked surrogates (e.g., Pyrene-d10) to identify systematic errors .
Q. What experimental challenges arise when applying this compound to non-polar environmental matrices?
Non-polar matrices (e.g., oils or soot) reduce extraction efficiency due to strong π-π interactions. Methodological adaptations include:
Q. How do thermodynamic properties of this compound influence experimental design?
Its high melting point (438.3 K) and sublimation enthalpy (ΔsubH = 17.9 kJ/mol) necessitate careful handling in solid-phase extractions. For vapor-phase studies, temperature-controlled inlet systems prevent thermal decomposition during GC injection. Thermodynamic data from NIST (e.g., heat capacities at 50–1500 K) inform stability assessments in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
